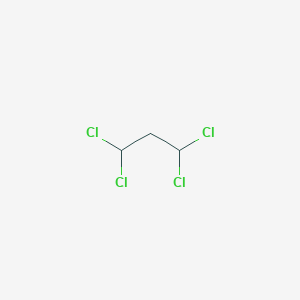

1,1,3,3-Tetrachloropropane

Description

Structure

3D Structure

Properties

CAS No. |

1653-17-4 |

|---|---|

Molecular Formula |

C3H4Cl4 |

Molecular Weight |

181.9 g/mol |

IUPAC Name |

1,1,3,3-tetrachloropropane |

InChI |

InChI=1S/C3H4Cl4/c4-2(5)1-3(6)7/h2-3H,1H2 |

InChI Key |

AHAFJAUUVOYKFU-UHFFFAOYSA-N |

SMILES |

C(C(Cl)Cl)C(Cl)Cl |

Canonical SMILES |

C(C(Cl)Cl)C(Cl)Cl |

Synonyms |

1,1,3,3-Tetrachloropropane |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Physical Properties of 1,1,3,3-Tetrachloropropane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,3,3-Tetrachloropropane is a halogenated hydrocarbon with the chemical formula C₃H₄Cl₄. As one of the several structural isomers of tetrachloropropane, its specific arrangement of chlorine atoms on the propane (B168953) backbone dictates its unique physical and chemical properties. This technical guide provides a comprehensive overview of the core physical properties of this compound, details relevant experimental methodologies, and presents a visual representation of its synthesis workflow. This information is critical for its application in research, chemical synthesis, and drug development.

Core Physical Properties

| Property | Value | Source |

| Molecular Formula | C₃H₄Cl₄ | [1][2] |

| Molecular Weight | 181.9 g/mol | [1] |

| Boiling Point | 162 °C | [3] |

| Melting Point | Data not readily available | |

| Density | Data not readily available | |

| Refractive Index | Data not readily available | |

| Solubility in Water | Data not readily available |

Experimental Protocols

The determination of the physical properties of a chemical compound like this compound relies on established experimental protocols. While specific experimental details for this compound are not extensively published, the following sections describe standard methodologies that are broadly applicable.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common method for determining the boiling point of a small sample of a liquid is the Thiele tube method.

Apparatus:

-

Thiele tube

-

Thermometer

-

Capillary tube (sealed at one end)

-

Small test tube

-

Heating source (e.g., Bunsen burner)

-

Heat transfer fluid (e.g., mineral oil)

Procedure:

-

A small amount of the liquid sample (a few milliliters) is placed in the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

The test tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the sample.

-

The assembly is placed in a Thiele tube containing a heat transfer fluid, ensuring the sample is below the fluid level.

-

The side arm of the Thiele tube is gently heated, causing the fluid to circulate and heat the sample evenly.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is stopped, and the liquid is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. A standard method for determining the melting point of a crystalline solid is using a melting point apparatus.[4][5][6][7][8]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (open at one end)

-

Sample of the solid organic compound

Procedure:

-

A small amount of the finely powdered solid is packed into the open end of a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise heating rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For a pure compound, this range is typically narrow (0.5-2 °C).[4]

Determination of Refractive Index

The refractive index of a liquid is a dimensionless number that describes how fast light travels through the material. It is a characteristic property and can be used to identify a substance and assess its purity. An Abbe refractometer is a common instrument for this measurement.

Apparatus:

-

Abbe refractometer

-

Dropper or pipette

-

Sample of the liquid

-

Constant temperature water bath (optional but recommended for high precision)

Procedure:

-

The prism of the Abbe refractometer is cleaned with a suitable solvent (e.g., ethanol (B145695) or acetone) and allowed to dry.

-

A few drops of the liquid sample are placed on the surface of the measuring prism.

-

The prisms are closed and locked. If a constant temperature water bath is used, it is allowed to circulate to bring the sample to the desired temperature.

-

The light source is switched on, and the eyepiece is adjusted to bring the crosshairs into focus.

-

The dispersion correction knob is adjusted to eliminate any color fringe from the field of view.

-

The refractometer knob is turned to bring the dividing line between the light and dark fields into the center of the crosshairs.

-

The refractive index is read directly from the instrument's scale.

Synthesis Workflow of this compound

The synthesis of this compound can be achieved through a multi-step process. A plausible route involves the radical addition of carbon tetrachloride to vinylidene chloride, which forms an intermediate, 1,1,1,3,3-pentachloropropane. This intermediate then undergoes a selective reduction to yield the final product, this compound.

References

- 1. This compound | C3H4Cl4 | CID 10954145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. This compound [stenutz.eu]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. byjus.com [byjus.com]

- 7. pennwest.edu [pennwest.edu]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

Elucidating the Molecular Architecture of 1,1,3,3-Tetrachloropropane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical structure elucidation of 1,1,3,3-tetrachloropropane. Through a combination of spectroscopic data, detailed experimental protocols, and logical workflow visualizations, this document serves as a comprehensive resource for understanding the molecular characteristics of this halogenated hydrocarbon.

Chemical Identity and Properties

This compound is a chlorinated derivative of propane (B168953) with the chemical formula C₃H₄Cl₄.[1] Its structure is characterized by a three-carbon backbone with two chlorine atoms attached to the first and third carbon atoms.[1] The central carbon atom is bonded to two hydrogen atoms, resulting in a symmetrical molecule.[1] This arrangement distinguishes it from its various structural isomers, such as 1,1,1,3-tetrachloropropane (B89638) and 1,2,2,3-tetrachloropropane. The physical and chemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₃H₄Cl₄ |

| Molecular Weight | 181.88 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1653-17-4 |

| InChIKey | AHAFJAUUVOYKFU-UHFFFAOYSA-N |

| Canonical SMILES | ClC(Cl)CC(Cl)Cl |

Spectroscopic Data for Structural Confirmation

The elucidation of the structure of this compound relies on a suite of analytical techniques that probe the molecule's atomic composition and connectivity. The following sections detail the expected outcomes from nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. Due to the symmetrical nature of this compound, its NMR spectra are relatively simple and highly informative.

¹H NMR Spectroscopy: The proton NMR spectrum is predicted to exhibit two signals, corresponding to the two distinct proton environments in the molecule.[1] The methine protons (-CHCl₂) and the methylene (B1212753) protons (-CH₂-) will appear as triplets due to spin-spin coupling with their respective neighbors.[1]

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum is expected to show two distinct signals, reflecting the two different types of carbon atoms present in the symmetrical structure.[1]

Predicted NMR Spectral Data [1]

| Nucleus | Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ¹H | ~6.1 - 6.3 | Triplet | 2H | -CHCl₂ |

| ¹H | ~3.0 - 3.2 | Triplet | 2H | -CH₂- |

| ¹³C | Predicted Signal 1 | - | - | -CHCl₂ |

| ¹³C | Predicted Signal 2 | - | - | -CH₂- |

Note: The chemical shift values are approximate and can vary depending on the solvent and the spectrometer's operating frequency.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity. For this compound, the presence of four chlorine atoms leads to a characteristic isotopic pattern in the mass spectrum, as chlorine has two abundant isotopes (³⁵Cl and ³⁷Cl).

The predicted key fragments in the mass spectrum of this compound are listed in the table below. The m/z values correspond to the ions containing only the ³⁵Cl isotope.

Predicted Mass Spectrometry Fragmentation Data [1]

| m/z (for ³⁵Cl isotope) | Possible Fragment Ion |

| 180 | [C₃H₄Cl₄]⁺ (Molecular Ion) |

| 145 | [C₃H₄Cl₃]⁺ (Loss of •Cl) |

| 109 | [C₃H₃Cl₂]⁺ (Loss of •Cl and HCl) |

| 83 | [CHCl₂]⁺ |

Note: Each fragment containing chlorine will exhibit a characteristic isotopic cluster pattern.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to be characterized by absorption bands corresponding to C-H and C-Cl bond stretching and bending vibrations.

Expected Infrared Absorption Regions

| Wavenumber Range (cm⁻¹) | Bond Vibration |

| 2950-3000 | C-H stretch |

| 1400-1450 | C-H bend (scissoring) |

| 650-850 | C-Cl stretch |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used in the structural elucidation of this compound.

NMR Spectroscopy Protocol

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample

-

Deuterated chloroform (B151607) (CDCl₃)

-

NMR tubes (5 mm)

-

Tetramethylsilane (TMS) as an internal standard

-

NMR spectrometer (e.g., Bruker, 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in approximately 0.6 mL of CDCl₃ in a clean, dry vial. Add a small drop of TMS as an internal standard.

-

Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Shimming: Shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 12 ppm.

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

Process the data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Set the spectral width to approximately 220 ppm.

-

Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR (typically 1024 or more) to achieve an adequate signal-to-noise ratio.

-

Process the data similarly to the ¹H NMR spectrum.

-

Mass Spectrometry Protocol

Objective: To obtain the mass spectrum of this compound.

Materials:

-

This compound sample

-

Volatile organic solvent (e.g., dichloromethane (B109758) or methanol)

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent.

-

GC-MS Setup:

-

Set the GC oven temperature program to adequately separate the analyte from any impurities. A typical program might start at 50°C and ramp up to 250°C.

-

Use a suitable capillary column (e.g., a non-polar DB-5ms column).

-

Set the injector temperature to 250°C and the transfer line temperature to 280°C.

-

-

Injection: Inject a small volume (typically 1 µL) of the sample solution into the GC.

-

Mass Spectrometer Settings:

-

Use electron ionization (EI) at 70 eV.

-

Scan a mass range of m/z 40-300.

-

-

Data Analysis: Analyze the resulting chromatogram to identify the peak corresponding to this compound. Examine the mass spectrum of this peak to determine the molecular ion and the fragmentation pattern.

Infrared (IR) Spectroscopy Protocol

Objective: To obtain the IR spectrum of this compound.

Materials:

-

This compound sample

-

Fourier-transform infrared (FTIR) spectrometer

-

Salt plates (e.g., NaCl or KBr) or an attenuated total reflectance (ATR) accessory

Procedure (using salt plates):

-

Sample Preparation: Place a small drop of the neat liquid sample of this compound onto one salt plate.

-

Assembly: Place the second salt plate on top of the first, creating a thin liquid film between them.

-

Spectrum Acquisition:

-

Place the salt plate assembly in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty spectrometer.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and their corresponding wavenumbers.

Visualizing the Elucidation Process and Molecular Structure

The following diagrams, generated using the DOT language, illustrate the logical workflow of the structure elucidation process and the final confirmed chemical structure of this compound.

References

An In-depth Technical Guide to the Spectroscopic Data of 1,1,3,3-Tetrachloropropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for 1,1,3,3-Tetrachloropropane (CAS No. 1653-17-4). The information is compiled to assist in the identification, characterization, and analysis of this compound in various research and development settings.

Introduction

This compound is a halogenated alkane with the chemical formula C₃H₄Cl₄. Its symmetrical structure, with two chlorine atoms on the terminal carbons of the propane (B168953) chain, gives rise to distinct spectroscopic features.[1] Understanding these spectral characteristics is crucial for its unambiguous identification and for studying its chemical behavior.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. Due to the molecule's symmetry, the NMR spectra are relatively simple and informative.

2.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show two signals corresponding to the two distinct proton environments: the methine (-CHCl₂) and methylene (B1212753) (-CH₂-) protons. The signal for the methine protons is anticipated to appear as a triplet due to coupling with the adjacent methylene protons, while the methylene protons' signal should also be a triplet from coupling to the two methine protons.[1]

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~6.0 - 6.5 | Triplet | -CHCl₂ |

| ~3.0 - 3.5 | Triplet | -CH₂- |

Note: These are predicted values and may vary based on the solvent and spectrometer frequency.

2.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound is expected to display two signals, reflecting the two types of carbon atoms in the symmetrical molecule. The carbon atoms of the dichloromethyl groups (-CHCl₂) are chemically equivalent, as are the two carbons of the central methylene group (-CH₂-). The electronegative chlorine atoms cause a downfield shift in the signals of the carbons they are attached to.[1] A known experimental ¹³C NMR spectrum was acquired on a Bruker HX-90 instrument.[2]

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~70 - 75 | -CHCl₂ |

| ~50 - 55 | -CH₂- |

Note: These are predicted values and may vary based on the solvent and spectrometer frequency.[1]

Infrared (IR) Spectroscopy

Table 3: Expected Infrared Absorption Regions for this compound

| Wavenumber (cm⁻¹) | Bond Vibration |

| 2950 - 3000 | C-H stretch |

| 1400 - 1450 | C-H bend (scissoring) |

| 1200 - 1300 | C-H bend (wagging) |

| 650 - 850 | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry of this compound is characterized by the isotopic pattern of chlorine. With four chlorine atoms, the molecular ion peak will appear as a cluster of peaks (M, M+2, M+4, M+6, M+8) due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. The monoisotopic mass of the compound is 179.906711 Da.[3]

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment |

| 179/181/183/185/187 | [C₃H₄Cl₄]⁺ (Molecular Ion Cluster) |

| 145/147/149/151 | [C₃H₄Cl₃]⁺ |

| 111/113/115 | [C₃H₄Cl₂]⁺ |

| 83/85 | [CHCl₂]⁺ |

| 49/51 | [CH₂Cl]⁺ |

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not explicitly available in the public domain. However, general methodologies for analyzing chlorinated hydrocarbons are well-established.

NMR Spectroscopy

A general procedure for obtaining NMR spectra of a chlorinated propane like this compound would involve:

-

Sample Preparation: Dissolve a few milligrams of the compound in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 300-600 MHz for ¹H NMR). Standard acquisition parameters would be set, including an appropriate number of scans to achieve a good signal-to-noise ratio.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS).

Infrared (IR) Spectroscopy

A typical procedure for obtaining an FT-IR spectrum of a liquid sample like this compound is as follows:

-

Sample Preparation: A thin film of the neat liquid is placed between two salt plates (e.g., NaCl or KBr).

-

Instrument Setup: A Fourier Transform Infrared (FT-IR) spectrometer is used. A background spectrum of the clean salt plates is recorded first.

-

Data Acquisition: The IR spectrum of the sample is then recorded over a standard range (e.g., 4000-400 cm⁻¹).

-

Data Processing: The background spectrum is subtracted from the sample spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is the preferred method for the analysis of volatile chlorinated hydrocarbons.

-

Sample Preparation: A dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane, hexane) is prepared.

-

GC Separation: The sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column) to separate the compound from any impurities. The oven temperature is programmed to ensure good separation.

-

MS Detection: The eluent from the GC column is introduced into the ion source of a mass spectrometer (typically using electron ionization at 70 eV).

-

Data Acquisition and Analysis: The mass spectrum is recorded as the compound elutes from the GC column. The resulting mass spectrum is then analyzed for the molecular ion cluster and fragmentation pattern to confirm the identity of the compound.

Visualizations

Experimental Workflow for GC-MS Analysis

Caption: A typical workflow for the analysis of this compound using GC-MS.

NMR Signal Relationship

Caption: Spin-spin coupling relationship between protons in this compound.

References

An In-depth Technical Guide to 1,1,3,3-Tetrachloropropane (CAS: 1653-17-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential biological interactions of 1,1,3,3-tetrachloropropane. The information is curated for professionals in research and development, with a focus on data presentation and experimental context.

Core Chemical and Physical Properties

This compound is a chlorinated alkane with the molecular formula C₃H₄Cl₄.[1][2] Its structure is characterized by a three-carbon backbone with two chlorine atoms attached to the first and third carbon atoms.[3] This symmetrical arrangement of geminal dichloro groups at the ends of the molecule distinguishes it from its various structural isomers and dictates its specific chemical properties and reactivity.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1653-17-4 | [1][2] |

| Molecular Formula | C₃H₄Cl₄ | [1][2] |

| Molecular Weight | 181.87 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| Boiling Point | 162 °C | [4] |

| Canonical SMILES | C(C(Cl)Cl)C(Cl)Cl | [1][2] |

| InChI Key | AHAFJAUUVOYKFU-UHFFFAOYSA-N | [1][2] |

| Monoisotopic Mass | 179.906711 Da | [2] |

| Heavy Atom Count | 7 | [1] |

| Rotatable Bond Count | 2 | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound was notably detailed in a 1951 publication by A. M. Whaley and H. W. Davis in the Journal of the American Chemical Society.[3][5] While specific contemporary protocols are not widely published, a general synthetic approach can be outlined based on established reactions in organochlorine chemistry. A plausible method involves the free-radical addition of carbon tetrachloride to vinyl chloride, a reaction known as the Kharasch addition, which typically yields a pentachlorinated propane (B168953) that can be subsequently modified.[6]

General Synthesis Workflow

The synthesis of chlorinated propanes often involves multi-step processes. For instance, the production of 1,1,1,3,3-pentachloropropane (B1622584) is achieved by reacting vinyl chloride with carbon tetrachloride in the presence of an iron powder catalyst and an organophosphate.[6] This product can then undergo further reactions to yield other chlorinated propanes.

Example Experimental Protocol for Synthesis

-

Reaction Setup: A reaction vessel is charged with vinyl chloride, carbon tetrachloride, iron powder, and an organophosphate (e.g., tributylphosphate).[6]

-

Reaction Conditions: The reaction, known as the Kharasch reaction, is typically conducted at temperatures ranging from 80°C to 125°C.[6]

-

Product Isolation and Purification: The resulting crude product stream containing 1,1,1,3,3-pentachloropropane can be purified using techniques such as distillation.[6] Further chemical modification would be required to obtain this compound.

Analytical Characterization Protocol

The identification and characterization of this compound and its isomers heavily rely on modern analytical techniques.[3]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the definitive method for separating and identifying individual chlorinated compounds.[3] It provides a unique retention time and a mass spectrum that serves as a molecular fingerprint.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are crucial for elucidating the precise structure and confirming the isomeric purity of the compound.[2][3]

Reactivity and Potential Applications

The chemical behavior of this compound is largely influenced by the two geminal dichloro groups at the ends of the propane chain.[3] These sites are reactive towards elimination and substitution reactions.[3]

Potential applications, while not extensively documented for this specific isomer, can be inferred from its structure. It could serve as a precursor in polymer chemistry for creating novel polymers with unique properties.[3] The reactive chlorine atoms offer sites for polymerization and modification.[3] Additionally, it could be explored as a crosslinking agent in materials science to enhance properties like thermal stability in polymers.[3]

Toxicological and Safety Information

Table 2: GHS Hazard Classifications for Structurally Similar Compounds

| Hazard Class | GHS Code | Description | Compound |

| Flammable liquids | H226 | Flammable liquid and vapour | 1,1,1,3-Tetrachloropropane |

| Acute toxicity, Oral | H302 | Harmful if swallowed | 1,1,1,3-Tetrachloropropane |

| Skin Irritation | H315 | Causes skin irritation | 1,1,1,3-Tetrachloropropane, 1,1,3,3-Tetrachloro-1-fluoropropane |

| Eye Irritation | H319 | Causes serious eye irritation | 1,1,1,3-Tetrachloropropane, 1,1,3,3-Tetrachloro-1-fluoropropane |

Note: This data is for related compounds and should be used for preliminary hazard assessment only. A comprehensive safety data sheet (SDS) for this compound should be consulted when available.

Handling and Safety Precautions

Based on the hazards associated with similar chlorinated hydrocarbons, the following handling precautions are recommended:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[8][9]

-

Fire Safety: Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools.[8] Suitable extinguishing media include dry chemical, carbon dioxide, or alcohol-resistant foam.[7]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]

Putative Metabolic Pathways

There is no direct research on the metabolic pathways of this compound. However, the metabolism of the structurally similar and well-studied compound, 1,2,3-trichloropropane (B165214), can serve as a predictive model. The metabolism of 1,2,3-trichloropropane is known to involve cytochrome P450 (CYP) enzymes and glutathione (B108866) conjugation.[10]

A proposed metabolic pathway for this compound would likely involve two primary routes:

-

Oxidative Dechlorination: Mediated by CYP enzymes, this would involve the removal of chlorine atoms, potentially leading to the formation of reactive intermediates.

-

Glutathione Conjugation: This detoxification pathway would involve the nucleophilic displacement of a chlorine atom by glutathione, forming a conjugate that can be further metabolized and excreted.[10]

It is important to note that this proposed pathway is based on data from a related compound and would require experimental validation for this compound. The formation of reactive intermediates during metabolism is a key area for toxicological investigation, as such species can lead to cellular damage.

References

- 1. guidechem.com [guidechem.com]

- 2. This compound | C3H4Cl4 | CID 10954145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound|Research Chemical [benchchem.com]

- 4. This compound [stenutz.eu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. METHOD FOR MAKING 1,1,3,3-TETRACHLOROPROPENE | TREA [trea.com]

- 7. benchchem.com [benchchem.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. echemi.com [echemi.com]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

Conformational Landscape of 1,1,3,3-Tetrachloropropane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth conformational analysis of 1,1,3,3-tetrachloropropane, a molecule of interest in synthetic chemistry and materials science. Understanding the spatial arrangement of its atoms is crucial for predicting its reactivity, physical properties, and potential interactions in larger molecular systems. This document summarizes key findings from experimental and computational studies, presenting data in a clear, comparative format and detailing the methodologies employed.

Rotational Isomerism in this compound

Due to rotation around the C-C single bonds, this compound can exist in several distinct spatial arrangements known as conformers or rotational isomers. Research has identified that in the liquid state at room temperature, this compound exists as a mixture of at least three, and possibly four, distinct conformers.[1] The primary experimental technique used to elucidate the gas-phase molecular structure of this compound has been gas-phase electron diffraction, often complemented by molecular mechanics calculations.[1][2]

The conformational preferences are largely governed by the steric and electrostatic interactions between the bulky chlorine atoms. A key factor in limiting the number of stable conformers is the avoidance of parallel (1:3) chlorine-chlorine interactions.[2]

Conformational Structures and Energetics

Molecular mechanics calculations have been employed to explore the potential energy surface of this compound, identifying four potential energy minima that correspond to different staggered rotational isomers.[1][2] The relative energies and key dihedral angles of these conformers are summarized below.

A diagram illustrating the conformational relationships and the process of their determination is presented below.

Figure 1: Workflow for the conformational analysis of this compound.

Quantitative Conformational Data

The following table summarizes the key structural parameters for the identified conformers of this compound as determined by molecular mechanics calculations.

| Parameter | Conformer I (C2) | Conformer II (C1) | Conformer III (Cs) | Conformer IV (C2v) |

| Relative Energy (kJ/mol) | 0.0 | 1.3 | 4.6 | 10.9 |

| Dihedral Angle C1-C2-C3-Cl5 (°) | 55.0 | 55.0 | 0.0 | 0.0 |

| Dihedral Angle Cl1-C1-C2-C3 (°) | 175.0 | 55.0 | 180.0 | 180.0 |

| Bond Angle C1-C2-C3 (°) | 114.0 | 114.0 | 114.0 | 114.0 |

| Bond Angle H-C-H (°) | 109.5 | 109.5 | 109.5 | 109.5 |

| Bond Angle Cl-C-Cl (°) | 110.0 | 110.0 | 110.0 | 110.0 |

| Bond Length C-C (Å) | 1.54 | 1.54 | 1.54 | 1.54 |

| Bond Length C-H (Å) | 1.09 | 1.09 | 1.09 | 1.09 |

| Bond Length C-Cl (Å) | 1.77 | 1.77 | 1.77 | 1.77 |

Data adapted from Braathen et al. (1979). Note: The original study provides a comprehensive list of structural parameters; this table presents a selection of key values.

The calculated conformational energies correctly order the conformers for most related halogenated propanes, although some discrepancies between observed and calculated values can exist for certain molecules.[2]

The relationship between the four identified conformers and their relative energy levels is depicted in the following diagram.

Figure 2: Relative energy levels of this compound conformers.

Experimental and Computational Protocols

Gas-Phase Electron Diffraction

The molecular structure of this compound in the gas phase was determined by electron diffraction. This technique involves firing a beam of electrons at the gaseous sample and analyzing the resulting diffraction pattern. The scattered electron intensity is a function of the internuclear distances in the molecule. By fitting a theoretical model of the molecular structure to the experimental data, precise measurements of bond lengths, bond angles, and the relative abundances of different conformers can be obtained.

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy were used to study the vibrational modes of this compound. The spectra of the compound in its liquid and solid states were recorded. The presence of different conformers in the liquid phase leads to a more complex spectrum compared to the solid phase, where the molecule often crystallizes into a single conformation. By comparing the spectra at different temperatures and in different phases, vibrational frequencies can be assigned to specific conformers, providing further evidence for their existence and structure. For instance, in many halogenated propanes, the GG (gauche-gauche) conformation is found to be the most stable in the crystalline state at low temperatures.[2]

Molecular Mechanics Calculations

Molecular mechanics calculations were performed to model the conformational landscape of this compound. This computational method treats the molecule as a collection of atoms held together by springs (bonds). The potential energy of the molecule is calculated as a function of its geometry using a force field, which is a set of parameters that describe the energy cost of bond stretching, angle bending, and torsional rotations, as well as non-bonded interactions. By systematically rotating the C-C bonds and calculating the corresponding potential energy, a potential energy surface can be generated, and the low-energy conformations (energy minima) can be identified. These calculations provide valuable insights into the relative stabilities and geometries of the different conformers.

Conclusion

The conformational analysis of this compound reveals a complex interplay of steric and electrostatic interactions that govern its molecular structure. A combination of gas-phase electron diffraction, vibrational spectroscopy, and molecular mechanics calculations has provided a detailed picture of the four low-energy conformers. This fundamental understanding of its conformational preferences is essential for researchers and professionals working with this and related halogenated alkanes, as it directly influences the molecule's physical properties, chemical reactivity, and potential applications.

References

An In-depth Technical Guide to the Molecular Geometry of 1,1,3,3-Tetrachloropropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular geometry of 1,1,3,3-tetrachloropropane, a halogenated alkane with significant structural complexity. This document details the conformational landscape of the molecule, the experimental and computational methodologies used to elucidate its structure, and presents key quantitative data derived from these studies.

Molecular Structure and Conformational Analysis

This compound (C₃H₄Cl₄) consists of a three-carbon propane (B168953) backbone with two chlorine atoms geminally substituted on both terminal carbons (C1 and C3). The central carbon (C2) is bonded to two hydrogen atoms. Due to the rotational freedom around the C1-C2 and C2-C3 single bonds, this compound exists as a mixture of several conformers at room temperature.[1]

The conformational preference of this compound is a subject of detailed study, with research indicating the presence of three or possibly four distinct conformers in the liquid state.[1] The predominant conformation in the gas phase is the GG form, where the C-Cl bonds are oriented parallel to the C-H bonds of the central methylene (B1212753) group.[1] The stability of these conformers is influenced by steric hindrance and electrostatic interactions between the bulky chlorine atoms. Molecular mechanics calculations have been employed to explore the potential energy surface of the molecule, identifying four potential energy minima corresponding to different staggered rotational isomers.[1]

Conformational Energy Landscape

Computational studies have quantified the energy differences and rotational barriers between the various conformers of this compound. These values are critical for understanding the dynamic equilibrium and the relative populations of each conformer at a given temperature.

| Parameter | Value Range |

| Energy Difference Between Conformers | 0.4 to 9.7 kcal mol⁻¹ |

| Torsional Barrier Heights | 1.6 to 13.7 kcal mol⁻¹ |

| Torsion Force Constants | 0.06 to 0.42 mdyn Å rad⁻² |

| Data sourced from molecular mechanics calculations.[1][2] |

Experimental and Computational Protocols

The determination of the molecular geometry of this compound relies on a combination of experimental techniques and computational modeling.

Gas-Phase Electron Diffraction (ED)

Gas-phase electron diffraction is a powerful technique for determining the precise molecular structure of volatile compounds.

Methodology:

-

A high-energy electron beam is directed through a gaseous sample of this compound.

-

The electrons are scattered by the molecule's electrostatic potential, creating a diffraction pattern.

-

The resulting diffraction pattern, consisting of concentric rings, is recorded on a detector.

-

The radial distribution curve is obtained by a Fourier inversion of the scattered electron intensity data.

-

This curve provides information about the internuclear distances within the molecule, from which bond lengths and bond angles can be derived.[1]

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of the molecule, providing insights into its structure and the presence of different conformers.

Methodology:

-

IR Spectroscopy: An infrared spectrometer passes a beam of infrared light through the sample. The absorption of specific frequencies of light corresponds to the vibrational transitions of the molecule.

-

Raman Spectroscopy: A monochromatic laser beam is directed at the sample. The scattered light is collected and analyzed. The frequency shifts in the scattered light (Raman shifts) correspond to the vibrational modes of the molecule.

-

The spectra for this compound are recorded in both the liquid and solid phases at various temperatures.

-

By comparing the spectra, particularly the changes observed upon crystallization at low temperatures, specific vibrational bands can be assigned to different conformers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule, which can be used to infer conformational details.

Methodology:

-

A solution of this compound in a suitable deuterated solvent is placed in a strong magnetic field.

-

The sample is irradiated with radiofrequency pulses.

-

The absorption of energy by the hydrogen nuclei is detected and plotted as a spectrum.

-

The chemical shifts, splitting patterns (multiplicity), and coupling constants of the signals provide information about the connectivity and relative orientation of the protons, which can be correlated with specific conformers.

Molecular Mechanics and Quantum Chemical Calculations

Computational methods are used to complement experimental data and to provide a theoretical framework for understanding the conformational preferences of this compound.

Methodology:

-

Molecular Mechanics: A classical mechanical model is used to calculate the potential energy of the molecule as a function of its geometry. This method is computationally efficient and is used to perform a broad search of the conformational space to identify stable conformers and estimate their relative energies and rotational barriers.

-

Quantum Chemistry (e.g., Density Functional Theory - DFT): These methods provide a more accurate description of the electronic structure of the molecule. Single-point energy calculations and geometry optimizations are performed for the conformers identified by molecular mechanics to obtain more reliable energies and geometric parameters.

Visualizations

The following diagrams illustrate the workflow for determining the molecular geometry of this compound and the relationships between its conformers.

References

Synthesis of 1,1,3,3-Tetrachloropropane from Pentachloropropane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 1,1,3,3-tetrachloropropane, with a primary focus on the dehydrochlorination of its pentachloropropane precursors. The predominant synthetic route leads to the formation of 1,1,3,3-tetrachloropropene, a closely related and often primary product of the dehydrochlorination reaction. This document outlines the key reaction pathways, experimental protocols, and quantitative data to support research and development in this area.

Introduction

This compound and its unsaturated analog, 1,1,3,3-tetrachloropropene, are valuable intermediates in organic synthesis. The synthesis of these compounds typically involves a two-step process: the formation of a pentachloropropane precursor followed by a dehydrochlorination reaction. The most common precursor, 1,1,1,3,3-pentachloropropane (B1622584), is synthesized via the radical addition of carbon tetrachloride to vinyl chloride, a reaction known as the Kharasch addition. Subsequent elimination of hydrogen chloride from the pentachloropropane yields the target tetrachloropropene.

Synthetic Pathways

The primary pathway for the synthesis of 1,1,3,3-tetrachloropropene involves two main steps:

-

Synthesis of 1,1,1,3,3-Pentachloropropane: This step is typically achieved through the Kharasch addition of carbon tetrachloride (CCl4) to vinyl chloride (CH2=CHCl) in the presence of a catalyst.

-

Dehydrochlorination of 1,1,1,3,3-Pentachloropropane: The elimination of a molecule of hydrogen chloride (HCl) from 1,1,1,3,3-pentachloropropane yields 1,1,3,3-tetrachloropropene. This reaction can be catalyzed by Lewis acids or promoted by bases.

While the dehydrochlorination of 1,1,1,3,3-pentachloropropane primarily yields 1,1,3,3-tetrachloropropene, the formation of other isomers such as E-1,3,3,3-tetrachloropropene and Z-1,3,3,3-tetrachloropropene can also occur.[1][2] A less common route involves the selective reduction of 1,1,1,3,3-pentachloropropane to afford this compound directly.[3]

Quantitative Data

The following tables summarize the key quantitative data for the synthesis of 1,1,1,3,3-pentachloropropane and its subsequent dehydrochlorination.

Table 1: Synthesis of 1,1,1,3,3-Pentachloropropane via Kharasch Addition

| Parameter | Value | Reference |

| Reactants | Carbon Tetrachloride, Vinyl Chloride | [4][5] |

| Catalyst | Iron powder, Cuprous chloride | [4][5] |

| Co-catalyst/Solvent | Organophosphate (e.g., tributylphosphate), Acetonitrile | [4][5] |

| Reaction Temperature | 80 - 125 °C | [4] |

| Reaction Pressure | 0.5 - 1.0 MPa | [5] |

| Reaction Time | 5 - 8 hours | [5] |

| Yield | Up to 72% | [5] |

| Product Purity | Up to 98% | [5] |

Table 2: Dehydrochlorination of 1,1,1,3,3-Pentachloropropane to 1,1,3,3-Tetrachloropropene

| Parameter | Method 1: Lewis Acid Catalysis | Method 2: Base Promoted | Reference |

| Starting Material | 1,1,1,3,3-Pentachloropropane | 1,1,1,3,3-Pentachloropropane | [1][2][4] |

| Catalyst/Reagent | Ferric chloride (FeCl3) | Alkali metal halide (e.g., KF, CsF) | [1][2][4] |

| Solvent | None (neat) or reactive distillation | Amide (e.g., DMF) | [1][2][4] |

| Reaction Temperature | 60 - 160 °C (reactive distillation) | Ambient to elevated | [4] |

| Key Feature | Continuous removal of products | High conversion with fluoride (B91410) anions | [1][2][4] |

| Conversion | High | Close to 100% | [1][2] |

Experimental Protocols

The following are representative experimental protocols for the key transformations described.

Synthesis of 1,1,1,3,3-Pentachloropropane (Kharasch Addition)

This protocol is based on typical conditions for the iron-catalyzed addition of carbon tetrachloride to vinyl chloride.[4]

Materials:

-

Carbon tetrachloride (CCl4)

-

Vinyl chloride (CH2=CHCl)

-

Iron powder

-

Tributylphosphate

Procedure:

-

A reaction vessel is charged with carbon tetrachloride, iron powder, and tributylphosphate.

-

The vessel is sealed and vinyl chloride is introduced.

-

The reaction mixture is heated to a temperature between 80 °C and 125 °C.[4]

-

The reaction is maintained at this temperature with stirring for several hours until completion, which can be monitored by gas chromatography (GC).

-

After cooling, the crude product mixture contains 1,1,1,3,3-pentachloropropane.

Purification: The crude product can be purified by distillation. A flash tower operated at temperatures below 116 °C and under vacuum (0.02 to 0.07 atmospheres) can be used to remove ferric chloride, organophosphates, and other high-boiling components.[4] Further purification can be achieved through fractional distillation.[4]

References

- 1. researchgate.net [researchgate.net]

- 2. Dehydrochlorination of 1,1,1,3,3-Pentachlopropane promoted by fluoride - Beijing Institute of Technology [pure.bit.edu.cn:443]

- 3. benchchem.com [benchchem.com]

- 4. METHOD FOR MAKING 1,1,3,3-TETRACHLOROPROPENE | TREA [trea.com]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Physical Properties of 1,1,3,3-Tetrachloropropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the known physical properties of 1,1,3,3-tetrachloropropane, with a focus on its boiling and melting points. The information herein is intended to support research and development activities where this compound is of interest.

Core Physical Properties

This compound is a halogenated hydrocarbon with the chemical formula C₃H₄Cl₄. Its physical characteristics are crucial for its handling, purification, and application in various chemical syntheses.

Data Presentation

The table below summarizes the key physical properties of this compound.

| Property | Value | Source |

| Boiling Point | 162 °C | [1] |

| Melting Point | Data not readily available in cited literature | |

| Molecular Weight | 181.88 g/mol | [1] |

| Chemical Formula | C₃H₄Cl₄ | [1] |

| CAS Number | 1653-17-4 |

Experimental Protocols for Physical Property Determination

The determination of boiling and melting points is fundamental to characterizing a chemical compound. The following are detailed methodologies for these key experiments.

Melting Point Determination

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small, dry sample of the crystalline solid is finely ground using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped gently to pack the solid into the sealed end. A sample height of 2-3 mm is optimal.

-

Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to ensure thermal equilibrium.

-

Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range. For a pure compound, this range is typically narrow (0.5-2 °C).

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the atmospheric pressure.

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer

-

Heating mantle or oil bath

-

Boiling chips

Procedure:

-

Apparatus Assembly: A simple distillation apparatus is assembled. The distillation flask is filled to approximately two-thirds of its volume with this compound, and a few boiling chips are added to ensure smooth boiling.

-

Thermometer Placement: The thermometer is positioned so that the top of the bulb is level with the bottom of the side arm of the distillation flask.

-

Heating: The flask is gently heated. As the liquid boils, the vapor rises and surrounds the thermometer bulb before entering the condenser.

-

Temperature Reading: The temperature is recorded when it becomes constant. This stable temperature, characterized by the continuous condensation of vapor on the thermometer bulb, is the boiling point of the liquid. The atmospheric pressure should also be recorded, as boiling point is pressure-dependent.

Logical Relationships: Phase Transitions

The physical state of this compound is dependent on temperature. The following diagram illustrates the transitions between its solid, liquid, and gaseous phases.

Caption: State transitions of this compound.

References

An In-depth Technical Guide on the Historical Synthesis Methods for 1,1,3,3-Tetrachloropropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical synthesis methods for 1,1,3,3-tetrachloropropane, a chlorinated hydrocarbon with applications as a chemical intermediate. The document details the primary synthetic routes, presents quantitative data in structured tables for comparative analysis, and provides detailed experimental protocols for key reactions. Furthermore, logical and experimental workflows are visualized through diagrams to facilitate a deeper understanding of the processes involved.

Core Synthesis Pathways

Historically, the synthesis of this compound and its immediate precursors has been achieved through several key chemical reactions. The primary methods involve the addition of a carbon tetrachloride unit to a two-carbon olefin, followed by subsequent transformation steps. The two main historical routes are:

-

Telomerization of Ethylene with Carbon Tetrachloride: This free-radical addition reaction forms 1,1,1,3-tetrachloropropane, which can serve as a precursor.

-

Addition of Carbon Tetrachloride to Vinylidene Chloride: This pathway leads to the formation of 1,1,1,3,3-pentachloropropane (B1622584). A subsequent selective reduction is then required to yield this compound.[1]

-

Reaction of Carbon Tetrachloride with Vinyl Chloride: This method produces 1,1,1,3,3-pentachloropropane, a closely related compound.[2][3]

The following sections will delve into the specifics of these synthetic approaches, providing quantitative data and detailed experimental procedures.

Data Presentation: Reaction Parameters and Yields

The following tables summarize the quantitative data for the key historical synthesis methods of this compound precursors.

Table 1: Synthesis of 1,1,1,3-Tetrachloropropane via Telomerization of Ethylene and Carbon Tetrachloride

| Catalyst System | Co-Catalyst/Promoter | Temperature (°C) | Pressure | Molar Ratio (CCl₄:Ethylene) | Yield (%) | Reference |

| Iron (Fe) | Tributyl Phosphate | 85 - 150 | Not Specified | 1:1 to 3:1 | Not Specified | [4][5] |

| Iron Powder | Hexamethylphosphoramide | Not Specified | Not Specified | Not Specified | Not Specified | [6] |

| Iron Powder | (BuO)₃P | Not Specified | Not Specified | Not Specified | Not Specified | [6] |

| Iron Powder | (ClCH₂CH₂O)₃P | Not Specified | Not Specified | Not Specified | Not Specified | [6] |

| Iron Powder | Triphenylphosphate | Not Specified | Not Specified | Not Specified | Not Specified | [6] |

| Iron Powder | (PhO)₃P | Not Specified | Not Specified | Not Specified | Not Specified | [6] |

| Benzoyl Peroxide | None | Not Specified | Not Specified | Not Specified | Not Specified | [7] |

| tert-Butyl Perbenzoate | None | Not Specified | Not Specified | Not Specified | 78 (for BrCCl₃) | [7] |

Table 2: Synthesis of 1,1,1,3,3-Pentachloropropane from Carbon Tetrachloride and Vinyl Chloride

| Catalyst System | Co-Catalyst/Promoter | Temperature (°C) | Pressure (psig/MPa) | Molar Ratio (CCl₄:Vinyl Chloride) | Yield (%) | Selectivity (%) | Reference |

| Cuprous Chloride (CuCl) | n-Butylamine | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [6] |

| Cuprous Chloride (CuCl) | 2-Propylamine | Not Specified | Not Specified | Not Specified | 71 | Not Specified | [6] |

| Iron Powder | Tributylphosphate | 100 | Not Specified | Not Specified | Not Specified | 93 | [6] |

| Cuprous Chloride | Triethanolamine | 110 - 125 | 0.5 - 1.0 MPa | 1:0.3 to 1:0.4 | 72 | Not Specified | [3] |

| Cuprous Chloride | Not Specified | 90 - 130 | 0.1 - 1 MPa (N₂) | 1:0.2 to 1:0.4 | >70 | Not Specified | [8] |

Table 3: Synthesis of 1,1,1,3,3-Pentachloropropane from Carbon Tetrachloride and Vinylidene Chloride

| Catalyst System | Ligand/Amine | Temperature (°C) | Pressure | Reaction Time (h) | Notes | Reference |

| Copper(I) Chloride (CuCl) | Tributylamine | Not Specified | High Pressure | 6 - 12 | Performed in a stainless-steel autoclave.[1] | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the historical synthesis of this compound and its precursors.

Protocol 1: Synthesis of 1,1,1,3,3-Pentachloropropane via Radical Addition of Carbon Tetrachloride to Vinylidene Chloride[1]

-

Reaction Setup: A high-pressure stainless-steel autoclave reactor equipped with a magnetic stirrer, a thermocouple, a pressure gauge, and inlet/outlet valves is utilized.

-

Reactants:

-

Carbon tetrachloride (CCl₄)

-

Vinylidene chloride (CH₂=CCl₂)

-

Copper(I) chloride (CuCl)

-

Tributylamine (as an amine ligand)

-

-

Procedure:

-

The reactor is charged with carbon tetrachloride, copper(I) chloride, and tributylamine.

-

The reactor is sealed and the contents are heated with stirring.

-

Vinylidene chloride is then carefully introduced into the reactor.

-

The reaction is allowed to proceed for 6-12 hours, with progress monitored by GC-MS.

-

After completion, the reactor is cooled to room temperature, and any excess pressure is carefully released.

-

The crude 1,1,1,3,3-pentachloropropane is then ready for purification or subsequent reduction.

-

Protocol 2: Selective Reduction of 1,1,1,3,3-Pentachloropropane to this compound[1]

-

Reactants:

-

Crude 1,1,1,3,3-pentachloropropane

-

Silane-based reducing agent (e.g., triethylsilane)

-

Lewis acid catalyst (optional, depending on the specific silane (B1218182) used)

-

-

Procedure:

-

The crude 1,1,1,3,3-pentachloropropane is dissolved in a suitable solvent in a reaction flask.

-

The silane-based reducing agent is added to the solution.

-

The reaction mixture is stirred at a controlled temperature.

-

The progress of the reduction is monitored by analytical techniques such as GC-MS.

-

Upon completion, the reaction is quenched, and the this compound is isolated and purified, typically by distillation.

-

Protocol 3: Synthesis of 1,1,1,3,3-Pentachloropropane from Carbon Tetrachloride and Vinyl Chloride[6]

-

Catalyst Preparation:

-

A catalyst preparation tank equipped with an agitator is charged with approximately 10 kg of iron powder and 1.3 kg of carbon tetrachloride.

-

The mixture is heated to 100°C.

-

-

Reaction Procedure:

-

In a separate reactor, a mixture of carbon tetrachloride and the prepared catalyst is introduced.

-

119 g (1.9 moles) of vinyl chloride monomer is added to the reactor.

-

The reaction is carried out for 10 hours with an initial pressure of about 220 psig.

-

The resulting product mixture contains 1,1,1,3,3-pentachloropropane with byproducts such as CCl₃CH₂CHClCH₂CHCl₂ and CCl₃CHClCH₂Cl.

-

Mandatory Visualizations

The following diagrams illustrate the key reaction pathways and experimental workflows described in this guide.

Caption: Primary historical synthesis pathways to this compound.

Caption: Experimental workflow for 1,1,1,3,3-pentachloropropane synthesis.

Caption: Workflow for the selective reduction to this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. METHOD FOR MAKING 1,1,3,3-TETRACHLOROPROPENE | TREA [trea.com]

- 3. researchgate.net [researchgate.net]

- 4. WO2014121173A1 - Synthesis of 1,1,2,3-tetrachloropropene - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. US20080091053A1 - Process for the manufacture of 1,1,1,3,3-pentachloropropane - Google Patents [patents.google.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. CN104230648A - Preparation method for synthesizing 1,1,1,3,3-pentachloropropane by carbon tetrachloride - Google Patents [patents.google.com]

Thermodynamic Properties of 1,1,3,3-Tetrachloropropane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known thermodynamic properties of 1,1,3,3-tetrachloropropane (CAS No. 1653-17-4). A thorough review of available literature and databases reveals a significant scarcity of experimentally determined thermodynamic data for this specific isomer. This document summarizes the limited available data, outlines standard experimental and computational methodologies for determining key thermodynamic parameters, and provides context regarding the challenges in obtaining such data for specific halogenated hydrocarbons. The primary aim is to equip researchers and professionals with a foundational understanding of the known properties and the necessary methodologies to pursue further experimental or computational characterization.

Introduction

This compound is a halogenated hydrocarbon with the chemical formula C₃H₄Cl₄. As with many chlorinated propanes, its thermodynamic properties are of interest in various fields, including chemical synthesis, environmental science, and materials science. These properties are fundamental to understanding the behavior of the substance, designing and optimizing chemical processes, and assessing its environmental fate and transport.

However, unlike its more commonly studied isomers such as 1,1,1,3-tetrachloropropane, there is a notable lack of comprehensive experimental thermodynamic data for the 1,1,3,3-isomer in publicly accessible databases and scientific literature. This guide addresses this data gap by presenting the available information and detailing the established methods for its determination.

Available Thermodynamic Data

A comprehensive search of scientific databases and literature has yielded limited quantitative thermodynamic data for this compound. The only experimentally determined physical property readily available is its boiling point.

Table 1: Physical Properties of this compound

| Property | Value | Units | Reference(s) |

| Boiling Point | 162 | °C | [1] |

It is important to note that other critical thermodynamic parameters such as the enthalpy of formation, standard entropy, heat capacity, vapor pressure as a function of temperature, and enthalpy of vaporization have not been experimentally determined and reported in the reviewed literature for this compound.

Methodologies for Determination of Thermodynamic Properties

Given the absence of extensive experimental data, this section outlines the standard methodologies that can be employed to determine the key thermodynamic properties of this compound. These methods are broadly applicable to organic and halogenated compounds.

Experimental Protocols

Combustion Calorimetry: The standard enthalpy of formation (ΔHf°) can be determined by combustion calorimetry.

-

Principle: A precisely weighed sample of the substance is completely combusted in a high-pressure oxygen environment within a sealed container (a "bomb"). The heat released during the combustion is absorbed by the surrounding water bath, and the temperature change is measured with high precision.

-

Apparatus: A bomb calorimeter, typically equipped with a platinum resistance thermometer for accurate temperature measurements.

-

Procedure:

-

A pellet of the liquid sample, often encapsulated in a gelatin capsule of known combustion energy, is placed in the bomb.

-

The bomb is sealed, filled with high-purity oxygen to a pressure of approximately 30 atm, and placed in a calorimeter can containing a known mass of water.

-

The initial temperature of the water is recorded over a period to establish a baseline.

-

The sample is ignited via an electrical fuse.

-

The temperature of the water is recorded until it reaches a maximum and then begins to cool.

-

The heat of combustion is calculated from the temperature rise and the known heat capacity of the calorimeter system. The enthalpy of formation is then derived using Hess's law, based on the known enthalpies of formation of the combustion products (CO₂, H₂O, and HCl).

-

Differential Scanning Calorimetry (DSC) for Heat Capacity and Enthalpies of Transition: DSC is a versatile technique for measuring heat capacity (Cp) as a function of temperature, as well as the enthalpies of phase transitions (e.g., melting and boiling).[2][3][4][5][6]

-

Principle: DSC measures the difference in heat flow between a sample and a reference pan as they are subjected to a controlled temperature program.[2][4]

-

Apparatus: A differential scanning calorimeter.

-

Procedure for Heat Capacity:

-

An initial baseline is obtained by running the DSC with two empty pans.

-

A sapphire standard of known heat capacity is placed in the sample pan and the measurement is repeated.

-

The sapphire standard is replaced with the sample of this compound, and the measurement is performed again under identical conditions.

-

The heat capacity of the sample is calculated by comparing the heat flow signals of the sample, the sapphire standard, and the baseline.

-

Ebulliometry: This technique is used to accurately measure the boiling point of a liquid at different pressures, from which the vapor pressure curve and the enthalpy of vaporization (ΔHvap) can be determined.

-

Principle: An ebulliometer maintains a liquid at its boiling point by balancing the vapor pressure with a controlled external pressure.

-

Apparatus: A comparative ebulliometer, which allows for simultaneous measurement of the boiling temperature of the sample and a reference substance (often water) at the same pressure.[7]

-

Procedure:

-

The sample is placed in the ebulliometer and heated to boiling.

-

The system pressure is controlled and measured.

-

The boiling temperature of the sample is measured with a high-precision thermometer at various pressures.

-

The vapor pressure data can be fitted to an equation such as the Antoine equation.

-

The enthalpy of vaporization can be calculated from the vapor pressure data using the Clausius-Clapeyron equation.

-

Computational Methods

In the absence of experimental data, computational methods can provide valuable estimations of thermodynamic properties.

Group Contribution Methods: These methods estimate thermodynamic properties by summing the contributions of individual functional groups within a molecule.[8]

-

Principle: The molecule is dissected into its constituent groups, and each group is assigned a pre-determined value for a specific thermodynamic property (e.g., heat of formation, heat capacity). The sum of these group values, with corrections for structural features, provides an estimate of the property for the entire molecule.

-

Application: Various group contribution schemes exist and can be used to predict properties like enthalpy of formation, entropy, and heat capacity for this compound. The accuracy of these methods depends on the availability of reliable group parameters, which are derived from experimental data of related compounds.

Logical Workflow for Thermodynamic Characterization

The following diagram illustrates a logical workflow for the comprehensive thermodynamic characterization of a compound like this compound, for which limited data is available.

Caption: Workflow for Thermodynamic Property Determination.

Conclusion

This technical guide highlights the significant lack of experimentally determined thermodynamic data for this compound. While a boiling point is reported, other crucial properties remain uncharacterized in the public domain. For researchers and professionals requiring these data for process design, safety analysis, or environmental modeling, experimental determination is necessary. The outlined methodologies, including calorimetry and ebulliometry, provide a robust framework for obtaining high-quality data. In parallel, computational methods such as group contribution can serve as valuable tools for initial estimations. The further characterization of this compound will contribute to a more complete understanding of the thermodynamic landscape of chlorinated hydrocarbons.

References

- 1. This compound [stenutz.eu]

- 2. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 3. Heat–Cool: A Simpler Differential Scanning Calorimetry Approach for Measuring the Specific Heat Capacity of Liquid Materials [mdpi.com]

- 4. Differential Scanning Calorimetry - Overview | Malvern Panalytical [malvernpanalytical.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ia801400.us.archive.org [ia801400.us.archive.org]

- 8. researchgate.net [researchgate.net]

Methodological & Application

The Versatility of 1,1,3,3-Tetrachloropropane in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,3,3-Tetrachloropropane is a halogenated alkane that serves as a versatile C3 building block in organic synthesis. Its utility stems from the presence of two reactive dichloromethylene groups at the 1 and 3 positions, making it a valuable precursor for the synthesis of a variety of cyclic and heterocyclic compounds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pyrazoles and cyclopropane (B1198618) derivatives, compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities.

I. Synthesis of Pyrazoles

This compound is a convenient precursor for malonaldehyde and its acetals, which are key intermediates in the Knorr pyrazole (B372694) synthesis. The reaction of a malonaldehyde equivalent with hydrazines provides a straightforward and efficient route to a wide range of substituted pyrazoles. These heterocyclic scaffolds are present in numerous pharmaceuticals exhibiting anti-inflammatory, antimicrobial, and anticancer properties.

Logical Workflow for Pyrazole Synthesis and Biological Relevance

Caption: Synthesis of pyrazoles from this compound and their biological activities.

Experimental Protocols

Protocol 1: Synthesis of Pyrazole from 1,1,3,3-Tetraethoxypropane (B54473) and Hydrazine Hydrate (B1144303)

This protocol is adapted from the general Knorr pyrazole synthesis, utilizing 1,1,3,3-tetraethoxypropane, which can be prepared from this compound.

Materials:

-

1,1,3,3-Tetraethoxypropane

-

Hydrazine hydrate

-

Glacial acetic acid

-

Water

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1,1,3,3-tetraethoxypropane (1 equivalent) and hydrazine hydrate (1.1 equivalents) in ethanol.

-

Add a catalytic amount of glacial acetic acid to the mixture.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

To the residue, add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by crystallization or column chromatography.

Quantitative Data

| Precursor (Malonaldehyde Equivalent) | Hydrazine | Product | Yield (%) | Reference |

| 1,1,3,3-Tetraethoxypropane | Hydrazine dihydrochloride | Pyrazole | 84 | |

| 1,1,3,3-Tetramethoxypropane | Hydrazine hydrate | Pyrazole | 84 |

II. Synthesis of Cyclopropane Derivatives

This compound can serve as a 1,3-dielectrophile in reactions with active methylene (B1212753) compounds to form cyclopropane derivatives. This transformation provides access to highly functionalized three-membered rings, which are valuable building blocks in organic synthesis.

Experimental Workflow for Cyclopropanation

Caption: General workflow for the synthesis of cyclopropane derivatives from this compound.

Experimental Protocols

Protocol 2: Synthesis of Diethyl Cyclopropane-1,1-dicarboxylate from 1,3-Dibromopropane (B121459) and Diethyl Malonate (Adapted for this compound)

This protocol describes the synthesis of a cyclopropane derivative from a 1,3-dihaloalkane and an active methylene compound. A similar approach can be envisioned for this compound, although the reactivity of the gem-dichloro groups may require optimization of reaction conditions.

Materials:

-

1,3-Dibromopropane (as a model for this compound's reactivity)

-

Diethyl malonate

-

Sodium ethoxide

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle

Procedure:

-

Prepare a solution of sodium ethoxide in absolute ethanol in a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer.

-

To the stirred solution, add diethyl malonate dropwise at room temperature.

-

After the addition is complete, add 1,3-dibromopropane dropwise to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture and pour it into cold water.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation.

Quantitative Data for Related Cyclopropanations

| 1,3-Dihalopropane | Active Methylene Compound | Product | Yield (%) | Reference |

| 1,3-Dibromopropane | Diethyl malonate | Diethyl cyclopropane-1,1-dicarboxylate | ~65-75 | General procedure |

| 1,2-Dichloroethane | Diethyl malonate | Diethyl cyclopropane-1,1-dicarboxylate | Not directly applicable | [1] |

Conclusion

This compound is a valuable and versatile starting material in organic synthesis. Its ability to act as a precursor for malonaldehyde equivalents makes it a key component in the synthesis of biologically active pyrazoles. Furthermore, its 1,3-dielectrophilic nature holds promise for the construction of functionalized cyclopropane rings. The protocols and data presented herein provide a foundation for researchers to explore the synthetic potential of this readily available chlorinated propane (B168953) in the development of new chemical entities for pharmaceutical and other applications. Further investigation into the direct cyclopropanation reactions of this compound is warranted to expand its synthetic utility.

References

Application Notes and Protocols: 1,1,3,3-Tetrachloropropane as a Precursor for Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1,3,3-Tetrachloropropane is a halogenated hydrocarbon that, while not typically employed directly as a monomer in polymerization, holds significant potential as a precursor for the synthesis of various polymers. Its chemical structure, featuring two geminal dichloro groups at the 1 and 3 positions, allows for its conversion into polymerizable unsaturated monomers through dehydrochlorination. Furthermore, its tetrafunctional nature suggests theoretical applications as a crosslinking agent or as a monomer in polycondensation reactions. These application notes provide detailed protocols for the synthesis of polymers derived from this compound, focusing on a two-step approach involving monomer synthesis followed by polymerization. Theoretical protocols for its direct use in polycondensation and as a crosslinking agent are also presented.

Monomer Synthesis via Dehydrochlorination of this compound

The most viable route to utilizing this compound in polymer synthesis is through its dehydrochlorination to yield chlorinated propenes, which can then be polymerized. The reaction can be catalyzed by a Lewis acid or mediated by a base, potentially under phase-transfer conditions. The primary products expected are isomers of dichloropropene and/or dichloroallene.

Experimental Protocol: Representative Dehydrochlorination

This protocol is based on established methods for the dehydrochlorination of related chlorinated alkanes.

Materials:

-

This compound

-

Anhydrous ferric chloride (FeCl₃) or Sodium Hydroxide (B78521) (NaOH)

-

Phase-transfer catalyst (e.g., Aliquat® 336) (optional, for base-mediated reaction)

-

Anhydrous Toluene (for base-mediated reaction)

-

Nitrogen or Argon gas

-

Standard distillation glassware

-

Heating mantle with stirrer

Procedure (Lewis Acid Catalysis):

-

Set up a reactive distillation apparatus under a nitrogen atmosphere.

-

Charge the reaction flask with this compound.

-

Add the Lewis acid catalyst (e.g., FeCl₃) to the reaction flask.

-

Heat the mixture to the desired reaction temperature while stirring.

-

Continuously remove the dichloropropene/dichloroallene products and hydrogen chloride (HCl) gas from the reaction zone via distillation.

-

The collected organic phase can be further purified by fractional distillation.

Procedure (Base-Mediated Phase-Transfer Catalysis):

-

To a round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, add this compound, toluene, and the phase-transfer catalyst.

-

Slowly add a concentrated aqueous solution of sodium hydroxide to the stirred mixture.

-

Heat the reaction mixture to the specified temperature and monitor the reaction progress by Gas Chromatography (GC).

-

Upon completion, cool the mixture, separate the organic and aqueous layers.

-

Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

-